1-(Azidomethyl)-2-chlorobenzene, also known as 2-chlorobenzyl azide or o-chlorobenzyl azide, is an organic compound with the chemical formula C7H6ClN3. It is a colorless liquid with a boiling point of 190-192 °C and a molecular weight of 167.6 g/mol [PubChem, National Institutes of Health, ]. While its specific applications are limited, it holds potential for exploration in various scientific research fields:
1-(Azidomethyl)-2-chlorobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a chlorobenzene ring. Its molecular formula is CHClN, and it has a CAS number of 63777-70-8. This compound belongs to the azobenzene family, which includes aromatic compounds with significant applications in organic synthesis and material science .
As mentioned earlier, there is no specific information on the mechanism of action of 1-(Azidomethyl)-2-chlorobenzene in biological systems.
Aromatic azides are known to be shock-sensitive and can decompose explosively. Limited information is available on the specific hazards of 1-(Azidomethyl)-2-chlorobenzene, but due to the presence of the azide group, it is recommended to handle this compound with appropriate caution. This includes:
While specific biological activities of 1-(Azidomethyl)-2-chlorobenzene have not been extensively documented, related compounds are being explored for their potential in drug discovery. The azido group is particularly useful in bioconjugation techniques, allowing for selective targeting and labeling of biomolecules. This suggests that 1-(Azidomethyl)-2-chlorobenzene may have applications in medicinal chemistry and biological research .
The synthesis of 1-(Azidomethyl)-2-chlorobenzene typically involves a nucleophilic substitution reaction. A common method includes:
For industrial applications, laboratory synthesis methods can be scaled up. This involves optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to achieve high yield and purity.
1-(Azidomethyl)-2-chlorobenzene has several notable applications:
Research on the interactions of 1-(Azidomethyl)-2-chlorobenzene with other chemical entities is limited but suggests potential reactivity with various nucleophiles and electrophiles due to the presence of the azido group. This reactivity can be exploited in organic synthesis and material development.
Several compounds share structural similarities with 1-(Azidomethyl)-2-chlorobenzene. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(Azidomethyl)-4-chlorobenzene | Similar azidomethyl group but with a para chlorine atom | Different electronic effects due to chlorine position |
Benzyl Azide | Contains an azido group attached to a benzyl carbon | More reactive due to lack of aromatic stabilization |
1-(Azidomethyl)-2-fluorobenzene | Contains a fluorine atom instead of chlorine | Fluorine's electronegativity affects reactivity |
1-Azido-2-methylbenzene | Methyl group instead of chlorinated substituent | Alters steric hindrance and electronic properties |
These compounds highlight the uniqueness of 1-(Azidomethyl)-2-chlorobenzene, particularly its specific reactivity patterns and potential applications in organic synthesis and material science .
Irritant